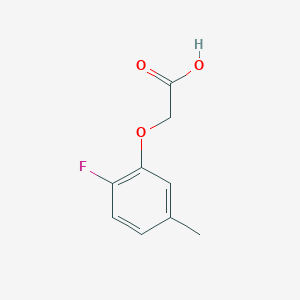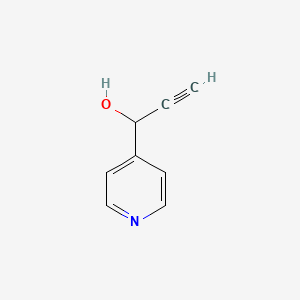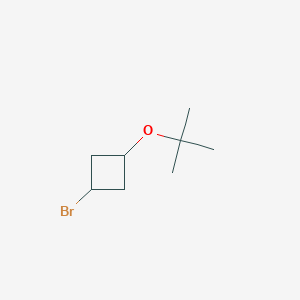
1-Bromo-3-(tert-butoxy)cyclobutane
Übersicht
Beschreibung
“1-Bromo-3-(tert-butoxy)cyclobutane” is a chemical compound with the CAS Number: 1501509-75-6 . It has a molecular weight of 207.11 .
Molecular Structure Analysis
The InChI code for “1-Bromo-3-(tert-butoxy)cyclobutane” is1S/C8H15BrO/c1-8(2,3)10-7-4-6(9)5-7/h6-7H,4-5H2,1-3H3 . This code provides a specific description of the molecule’s structure.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies :
- The bromination of cyclobutane derivatives, such as in the synthesis of C2-Symmetric 1,2-di(fluorenylidene)cyclobutanes, shows the potential of halogenated cyclobutanes in forming complex molecular structures. Bromination can lead to different diastereomers, highlighting the stereochemical versatility of these compounds (Milosevic et al., 2015).
Continuous Photo Flow Chemistry :
- In a study on scale-up synthesis, tert-butyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate was synthesized from tert-butyl 2-oxo-2H-pyran-5-carboxylate using continuous photo flow chemistry. This process demonstrates the utility of cyclobutane derivatives in photochemical reactions and their potential applications in material science (Yamashita et al., 2019).
Reactivity and Insertion Studies :
- Research involving phenyl(bromodichloromethyl)mercury-derived dichlorocarbene insertion into various cyclobutane derivatives explores the reactivity of these compounds. This study provides insights into the mechanisms of stereoselective insertion processes, crucial for understanding cyclobutane chemistry (Seyferth et al., 1973).
Cycloaddition Reactions :
- The thermal [2+2] cycloaddition of 1-bromo-2-(9-fluorenylidene)ethylene to form fluorene-9-spiro cyclobutane derivatives showcases the use of brominated cyclobutane in cycloaddition reactions. These reactions are fundamental in organic synthesis and can lead to the formation of complex, rigid structures (Toda et al., 1974).
Generation and Trapping of Unsymmetrical Isodihydropyridine :
- Studies on the generation and interception of unsymmetrical isodihydropyridines involve the use of brominated cyclobutane derivatives. These studies provide valuable information on the reactivity and potential applications of these compounds in complex organic synthesis (Drinkuth et al., 2001).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-bromo-3-[(2-methylpropan-2-yl)oxy]cyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO/c1-8(2,3)10-7-4-6(9)5-7/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSLXTOCYSMBTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(tert-butoxy)cyclobutane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



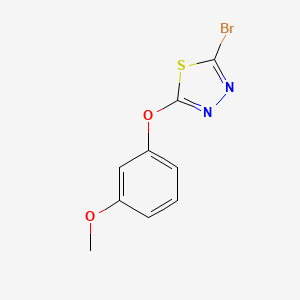
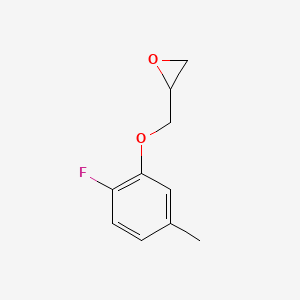
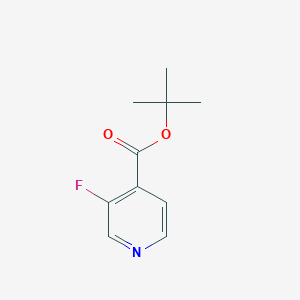
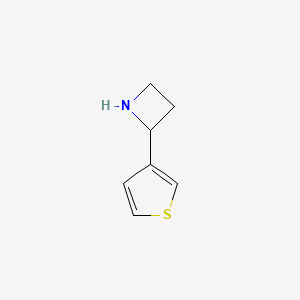
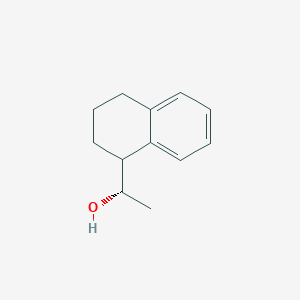
![1-[3-(4-Bromo-3-fluorophenoxy)propyl]pyrrolidine](/img/structure/B1400048.png)
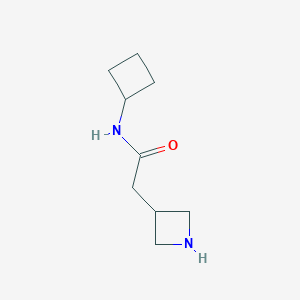
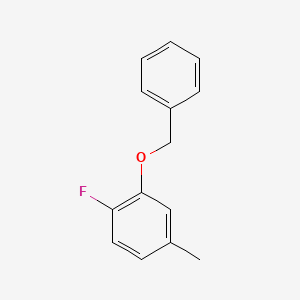
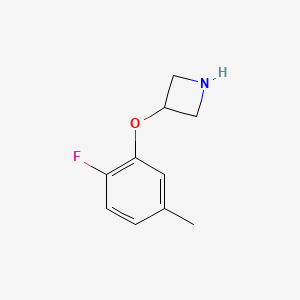
![4-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline](/img/structure/B1400054.png)
![N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine](/img/structure/B1400055.png)
![{Spiro[3.3]heptan-2-yl}methanamine](/img/structure/B1400056.png)
